7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
Properties
IUPAC Name |
7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-4-5-11-12(16)9-14(17-13(11)8-10)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWIVQCNNWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable benzopyran derivative with a cyclohexanone derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its reactive functional groups.
Biology
Research indicates that this compound possesses significant biological activities:
- Antioxidant Activity: It effectively scavenges free radicals, reducing oxidative stress in cellular models. This property is vital for developing treatments for diseases linked to oxidative damage.
- Anti-inflammatory Effects: Studies have shown that it inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties: Experimental models indicate that the compound protects neuronal cells from apoptosis induced by oxidative stress, enhancing cell viability in neurodegenerative conditions.
Medicine
Ongoing research explores the therapeutic potential of this compound for various diseases:
- Cancer Treatment: The compound's ability to modulate cellular pathways makes it a candidate for cancer therapies.
- Neurodegenerative Disorders: Its neuroprotective effects position it as a potential agent in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative damage in neuronal cells by scavenging free radicals effectively.
- Anti-inflammatory Research : In vitro studies revealed that treatment with this compound led to a marked decrease in inflammatory markers in macrophage cell lines.
- Neuroprotection : Experimental research indicated that this compound improved neuronal survival rates under oxidative stress conditions by modulating apoptotic pathways.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound shares a similar benzopyran core but lacks the spirocyclohexane moiety.
Coumarin: A well-known benzopyran derivative with various biological activities.
Benzofuran: Another related compound with a fused benzene and furan ring structure.
Uniqueness
The uniqueness of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Biological Activity
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique spiro structure that contributes to its biological activity. The presence of hydroxyl groups and the benzopyran moiety are critical for its interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This mechanism suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
Evidence suggests that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In experimental models of neurodegeneration, this compound improved cell viability and reduced markers of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential use as a natural antimicrobial agent .
Interaction with Sigma Receptors
Recent studies highlight the interaction of this compound with sigma receptors, particularly sigma-1 receptors. These receptors play a role in cellular signaling pathways associated with neuroprotection and inflammation modulation . The binding affinity to these receptors suggests a mechanism through which the compound exerts its neuroprotective and anti-inflammatory effects.
Study on Neuroprotection
A study conducted on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The researchers noted a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity .
Clinical Implications
In a preliminary clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions, participants reported reduced symptoms and improved quality of life measures after regular administration over six weeks .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Anti-inflammatory | Decreases cytokine production | Inhibits macrophage activation |
| Neuroprotective | Protects neuronal cells from apoptosis | Modulates sigma receptor activity |
| Antimicrobial | Effective against bacterial strains | Disrupts microbial cell function |
Q & A
Q. What are the established synthetic methodologies for 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one?
The synthesis of spirobenzopyran derivatives typically involves cyclocondensation reactions. A common approach uses cyclohexanone and homophthalic anhydride under catalytic conditions with dimethylaminopyridine (DMAP) or boron trifluoride etherate (BF₃·Et₂O) to facilitate spirocyclic ring formation . Purification via column chromatography or recrystallization is critical, with reported yields varying between 60–80% depending on substituents. For the 7-hydroxy variant, selective hydroxylation or protection/deprotection strategies (e.g., using tert-butyl groups) may be employed to achieve regioselectivity .
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and spiro junction geometry . Computational methods like density functional theory (DFT) at the B3LYP/6-311++G(3df,3pd) level complement experimental data by predicting electronic properties and optimizing geometry . Spectroscopic techniques (¹H/¹³C NMR, IR) confirm functional groups, with characteristic signals for the ketone (C=O stretch at ~1700 cm⁻¹) and hydroxy groups (broad O–H stretch at ~3200 cm⁻¹) .
Q. What are the key solubility and stability considerations for this compound?
The compound exhibits limited aqueous solubility due to its hydrophobic spirocyclic core. Solubility is enhanced in polar aprotic solvents (e.g., DMSO, ethanol) . Stability studies indicate sensitivity to strong acids/bases, which may hydrolyze the ketone or disrupt the spiro junction. Storage under inert atmospheres at –20°C is recommended for long-term preservation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking and molecular dynamics simulations are used to study binding affinities with targets like peroxisome proliferator-activated receptors (PPARs). For example, the 7-hydroxy-benzopyran-4-one pharmacophore shows structural similarity to fibrates and thiazolidinediones, enabling virtual screening for dual PPARα/γ agonism . Pharmacophore mapping and QSAR models optimize substituents to enhance binding while minimizing off-target effects .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in biological assays (e.g., antimicrobial vs. neuroprotective activity) often arise from differences in assay conditions (e.g., cell lines, concentrations). Meta-analyses comparing EC₅₀ values across studies, coupled with dose-response validation, can clarify structure-activity relationships . Orthogonal assays (e.g., enzymatic inhibition + cellular viability) help distinguish direct target engagement from nonspecific effects .
Q. How is experimental phasing applied to study its crystalline derivatives?
SHELXC/D/E pipelines enable high-throughput phasing for derivatives with heavy atoms (e.g., bromine substituents). Anomalous scattering data collected at synchrotron facilities (λ ≈ 0.9 Å) improve phase resolution, particularly for twinned crystals . For non-heavy-atom derivatives, charge density analysis via multipole refinement (using software like MoPro) reveals electron distribution at the spiro center, aiding reactivity predictions .
Q. What advanced spectroscopic techniques characterize its reactive intermediates?
Matrix isolation IR spectroscopy combined with EPR detects transient radicals generated during photolysis or thermal decomposition. For example, UV irradiation in acetonitrile matrices at 10 K produces diradicals, identified by hyperfine splitting in EPR spectra . Time-resolved fluorescence quenching studies (nanosecond resolution) map excited-state dynamics, relevant for photostability assessments in drug formulations .
Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and identify rate-limiting steps .
- Crystallography : Employ twin refinement in SHELXL for crystals with pseudo-merohedral twinning .
- Biological Assays : Include positive controls (e.g., rosiglitazone for PPARγ) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
